molecular formula C11H29N4Ta-3 B3266986 (Tert-amylimino)tris(dimethylamino)tantalum CAS No. 440081-38-9

(Tert-amylimino)tris(dimethylamino)tantalum

Cat. No.: B3266986
CAS No.: 440081-38-9
M. Wt: 398.32 g/mol
InChI Key: DUSOHVSMXRNSMQ-UHFFFAOYSA-N
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Description

(Tert-amylimino)tris(dimethylamino)tantalum is an organometallic compound with the molecular formula C₁₁H₂₉N₄Ta. It is known for its applications in various fields, including thin film deposition, industrial chemistry, and pharmaceuticals . This compound is characterized by its unique structure, which includes a tantalum center coordinated by three dimethylamino groups and one tert-amylimino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (tert-amylimino)tris(dimethylamino)tantalum typically involves the reaction of tantalum pentachloride with tert-amylamine and dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(Tert-amylimino)tris(dimethylamino)tantalum undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas or lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong nucleophiles or electrophiles .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tantalum oxides, while substitution reactions can produce a variety of tantalum complexes with different ligands .

Mechanism of Action

The mechanism of action of (tert-amylimino)tris(dimethylamino)tantalum involves its interaction with molecular targets through coordination chemistry. The tantalum center can form bonds with various ligands, influencing the reactivity and stability of the compound. The specific pathways involved depend on the nature of the ligands and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Tert-amylimino)tris(dimethylamino)tantalum is unique due to the presence of the tert-amylimino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

dimethylazanide;2-methylbutan-2-yliminotantalum
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.3C2H6N.Ta/c1-4-5(2,3)6;3*1-3-2;/h4H2,1-3H3;3*1-2H3;/q;3*-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSOHVSMXRNSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)N=[Ta].C[N-]C.C[N-]C.C[N-]C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H29N4Ta-3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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